molecular formula C11H16N2O2S B1517471 3-amino-N-cyclopropyl-2,6-dimethylbenzene-1-sulfonamide CAS No. 1094812-28-8

3-amino-N-cyclopropyl-2,6-dimethylbenzene-1-sulfonamide

Cat. No. B1517471
M. Wt: 240.32 g/mol
InChI Key: SAPGDQDJKIWRMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-cyclopropyl-2,6-dimethylbenzene-1-sulfonamide is a chemical compound with the CAS number 1094812-28-8 . It has a molecular weight of 240.33 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N2O2S/c1-7-3-6-10(12)8(2)11(7)16(14,15)13-9-4-5-9/h3,6,9,13H,4-5,12H2,1-2H3 . This code represents the compound’s molecular structure.

Scientific Research Applications

Sulfonamide Inhibitors and Their Applications

Sulfonamide Compounds as Inhibitors : Sulfonamide compounds have been acknowledged for their bacteriostatic properties against bacterial infections and have found applications beyond their antibacterial use. They serve as inhibitors in various domains, including tyrosine kinase, HIV-1 protease, histone deacetylase 6, and more, indicating their versatility in targeting different biological pathways. Their usage extends to treating diseases like cancer, Alzheimer's, and as antiviral agents, showcasing their broad therapeutic potential (Gulcin & Taslimi, 2018).

Advancements in Sulfonamide-Based Medicinal Chemistry : Research has led to the development of sulfonamide derivatives with enhanced bioactive spectra through chemical structural modifications. These derivatives display a wide range of medicinal applications, including antimicrobial, anticancer, anti-inflammatory, and antiepileptic activities. The exploration into sulfonamide-based compounds continues to offer valuable insights for the rational design of new drug molecules with broad spectrum, high activity, and low toxicity (He Shichao et al., 2016).

Environmental and Analytical Applications

Environmental Presence and Ecotoxicity of Sulfonamides : The widespread use of sulfonamides in healthcare and veterinary medicine raises concerns about their environmental impact. Research focuses on their presence in the environment, derived mainly from agricultural activities, and their potential hazards to human health due to changes in microbial populations. This area of study emphasizes the need for effective management and reduction of risks associated with sulfonamide contamination (Baran et al., 2011).

Analytical Methods for Sulfonamides : The development of analytical methods for sulfonamides, including capillary electrophoresis, highlights the ongoing efforts to improve detection and analysis of these compounds in pharmaceutical, food, and biological samples. Such analytical advancements are crucial for quality control, environmental monitoring, and understanding the pharmacokinetics and dynamics of sulfonamides in different matrices (Hoff & Kist, 2009).

Safety And Hazards

The safety information available indicates that this compound should be handled with care. The signal word associated with it is "Warning" . For more specific safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

properties

IUPAC Name

3-amino-N-cyclopropyl-2,6-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-7-3-6-10(12)8(2)11(7)16(14,15)13-9-4-5-9/h3,6,9,13H,4-5,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPGDQDJKIWRMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)C)S(=O)(=O)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-cyclopropyl-2,6-dimethylbenzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-N-cyclopropyl-2,6-dimethylbenzene-1-sulfonamide
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3-amino-N-cyclopropyl-2,6-dimethylbenzene-1-sulfonamide
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3-amino-N-cyclopropyl-2,6-dimethylbenzene-1-sulfonamide
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3-amino-N-cyclopropyl-2,6-dimethylbenzene-1-sulfonamide
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3-amino-N-cyclopropyl-2,6-dimethylbenzene-1-sulfonamide
Reactant of Route 6
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3-amino-N-cyclopropyl-2,6-dimethylbenzene-1-sulfonamide

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